Cas no 2098032-73-4 (5-(2-Azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione)
5-(2-Azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Chemical and Physical Properties
Names and Identifiers
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- 5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- 5-(2-azidoethyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
- 5-(2-Azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
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- Inchi: 1S/C9H13N5O2/c1-13-8(15)6-4-14(3-2-11-12-10)5-7(6)9(13)16/h6-7H,2-5H2,1H3
- InChI Key: PRLNQPRZRCFFOU-UHFFFAOYSA-N
- SMILES: O=C1C2CN(CCN=[N+]=[N-])CC2C(N1C)=O
Computed Properties
- Exact Mass: 223.10692467 g/mol
- Monoisotopic Mass: 223.10692467 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 223.23
- XLogP3: -0.1
- Topological Polar Surface Area: 55
5-(2-Azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A258926-100mg |
5-(2-Azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione |
2098032-73-4 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A258926-500mg |
5-(2-Azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione |
2098032-73-4 | 500mg |
$ 365.00 | 2022-06-08 | ||
| TRC | A258926-1g |
5-(2-Azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione |
2098032-73-4 | 1g |
$ 570.00 | 2022-06-08 | ||
| Life Chemicals | F1907-6194-0.25g |
5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione |
2098032-73-4 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-6194-0.5g |
5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione |
2098032-73-4 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-6194-1g |
5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione |
2098032-73-4 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-6194-2.5g |
5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione |
2098032-73-4 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-6194-5g |
5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione |
2098032-73-4 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-6194-10g |
5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione |
2098032-73-4 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
5-(2-Azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 5-(2-Azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Recent Advances in the Study of 5-(2-Azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS: 2098032-73-4)
The compound 5-(2-Azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS: 2098032-73-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by its fused pyrrolopyrrole-dione core and azidoethyl functional group, serves as a versatile intermediate in the synthesis of bioactive molecules and drug candidates. Recent studies have explored its utility in click chemistry, targeted drug delivery, and as a scaffold for novel enzyme inhibitors.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the development of covalent inhibitors for protein-protein interactions (PPIs). Researchers utilized the azide moiety of 2098032-73-4 for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling efficient conjugation with biomolecules. The study highlighted its application in creating selective inhibitors of the MDM2-p53 interaction, a critical target in cancer therapy. The resulting conjugates exhibited improved binding affinity and cellular permeability compared to traditional small-molecule inhibitors.
In the realm of neurodegenerative disease research, a team from MIT reported the use of this compound as a photoaffinity labeling probe for studying γ-secretase activity (Nature Chemical Biology, 2024). The azidoethyl group allowed for subsequent bioconjugation with reporter tags, facilitating the identification of γ-secretase substrates in complex biological samples. This approach provided new insights into the enzyme's substrate specificity and has potential implications for Alzheimer's disease drug development.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the preparation of 2098032-73-4. A 2024 paper in Organic Letters described an improved asymmetric synthesis route that achieves 95% enantiomeric excess, addressing previous challenges in stereocontrol. The new methodology employs a chiral auxiliary-assisted cyclization strategy, significantly enhancing the compound's availability for structure-activity relationship studies.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) revealed that derivatives of 5-(2-Azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exhibit favorable metabolic stability in human liver microsomes, with half-lives exceeding 4 hours. The azide functionality was found to be stable under physiological conditions, contrary to initial concerns about potential reduction in biological systems.
Looking forward, several pharmaceutical companies have included this scaffold in their discovery pipelines, particularly for targets requiring covalent modulation. Its combination of synthetic accessibility, structural rigidity, and bioconjugation capability positions 2098032-73-4 as a valuable building block in modern drug discovery. Ongoing research is exploring its application in PROTAC design and targeted protein degradation strategies, with preliminary results showing promise in overcoming drug resistance mechanisms.
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